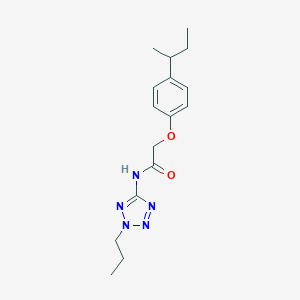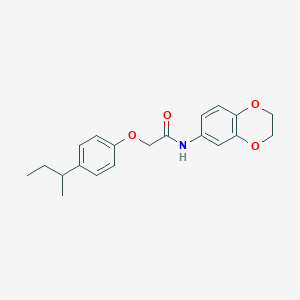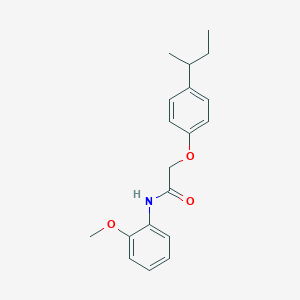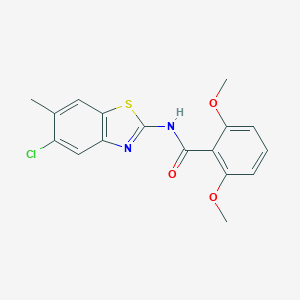![molecular formula C16H16BrN3O2S B251573 N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B251573.png)
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide, also known as BMT-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. BMT-1 works by inhibiting the activity of a protein called N-myristoyltransferase (NMT), which is involved in the regulation of cell growth and division.
Mecanismo De Acción
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide works by binding to the active site of NMT and inhibiting its activity. NMT is involved in the co-translational myristoylation of proteins, which is required for their proper localization and function. Inhibition of NMT activity by N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide disrupts this process, leading to the accumulation of mislocalized and dysfunctional proteins in cells. This ultimately leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to have a selective inhibitory effect on NMT, with minimal effect on other cellular processes. Inhibition of NMT activity by N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effect on normal cells. N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has also been shown to inhibit the replication of certain viruses, including respiratory syncytial virus (RSV) and dengue virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for NMT and a selective inhibitory effect, making it a useful tool for studying the role of NMT in cellular processes. However, N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide also has some limitations. It is not specific to a particular type of cancer or virus, and its effectiveness may vary depending on the cellular context. It also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide. One area of focus is the development of more potent and selective NMT inhibitors, which could be used for the treatment of specific types of cancer or viral infections. Another area of focus is the study of the cellular mechanisms underlying the selective inhibitory effect of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide on cancer cells and viruses. This could lead to a better understanding of the role of NMT in these processes and the development of new therapeutic strategies. Finally, the use of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide in combination with other cancer therapies or antiviral agents could be explored to enhance their efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide involves several steps, including the reaction of 5-bromo-6-methylpyridin-2-amine with thiophosgene to form 5-bromo-6-methylpyridin-2-yl isothiocyanate. This intermediate is then reacted with 2-methoxy-3-methylbenzoyl chloride to form the final product, N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide. The synthesis method has been optimized to produce high yields of pure N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been studied for its potential use in cancer treatment, as NMT is overexpressed in many types of cancer cells. Inhibition of NMT activity by N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has also been studied for its potential use in the treatment of viral infections, as NMT is required for the replication of certain viruses.
Propiedades
Fórmula molecular |
C16H16BrN3O2S |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H16BrN3O2S/c1-9-5-4-6-11(14(9)22-3)15(21)20-16(23)19-13-8-7-12(17)10(2)18-13/h4-8H,1-3H3,(H2,18,19,20,21,23) |
Clave InChI |
ORPZBQFYSLFJON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=NC(=C(C=C2)Br)C |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=NC(=C(C=C2)Br)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)


![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)




![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)

![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)